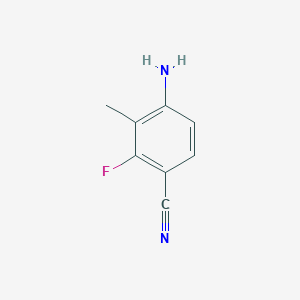

4-Amino-2-fluoro-3-methylbenzonitrile

Description

Properties

IUPAC Name |

4-amino-2-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAKXKONKSMWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757247-93-1 | |

| Record name | 4-Amino-2-fluoro-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile for Advanced Research Applications

Executive Summary: This document provides a comprehensive technical overview of 4-Amino-2-fluoro-3-methylbenzonitrile (CAS No. 757247-93-1), a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine for derivatization, a nitrile group as a versatile chemical handle, and fluorine and methyl groups for modulating physicochemical properties, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide details its chemical and physical properties, provides an expert analysis of its spectral characteristics, outlines a plausible synthetic route and reactivity profile, and discusses its applications, analytical methodologies, and safety protocols. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their discovery and development pipelines.

Introduction

The Strategic Role of Fluorinated Intermediates in Drug Discovery

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its target protein.[1][2] Consequently, fluorinated building blocks are indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.[3]

This compound: A Versatile Synthetic Scaffold

This compound emerges as a particularly strategic intermediate. The molecule presents three distinct points of chemical functionality:

-

Aromatic Amine: The primary amine at the C4 position is a nucleophilic site, ideal for a wide range of subsequent reactions, including amide bond formation, diazotization, and N-alkylation, enabling the construction of diverse compound libraries.

-

Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, serving as a key precursor for more complex structures.

-

Fluorine and Methyl Substitution: The ortho-fluoro and meta-methyl substituents relative to the amine create a specific electronic and steric environment. The fluorine atom can engage in favorable hydrogen bond interactions and modulate the pKa of the adjacent amine, while the methyl group provides a lipophilic contact point.

This guide serves as a foundational resource for understanding and utilizing this high-value chemical intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in synthesis and formulation.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 757247-93-1 | [4] |

| Molecular Formula | C₈H₇FN₂ | [4] |

| Molecular Weight | 150.16 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| InChI Key | GTAKXKONKSMWLZ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=C(N)C=CC(C#N)=C1F | [4] |

Physical and Computed Properties

| Property | Value | Reference |

| Purity | ≥97% | [4] |

| LogP | 1.66 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Appearance | Assumed to be a solid at room temperature based on related structures. |

Molecular Structure

The two-dimensional structure of the molecule highlights the spatial relationship between its key functional groups.

Caption: 2D structure of this compound.

Spectral Characterization: An Expert Perspective

While specific spectral data for this compound are not widely published, its structure allows for a robust prediction of its key spectral features. This analysis is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as doublets in the 6.5-7.5 ppm range, with coupling constants typical for ortho and meta relationships. The primary amine protons (-NH₂) will likely present as a broad singlet around 3.5-5.0 ppm, the position of which is solvent-dependent. The methyl group (-CH₃) protons will appear as a sharp singlet further upfield, likely in the 2.0-2.5 ppm region.

-

¹³C NMR Spectroscopy: The carbon spectrum will feature eight distinct signals. The nitrile carbon (C≡N) is expected in the 115-125 ppm range. The six aromatic carbons will resonate between 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The methyl carbon will be found in the upfield region, typically 15-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.[6][7]

-

N-H Stretch: A pair of medium-to-sharp peaks between 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching of the primary amine.

-

C≡N Stretch: A sharp, strong absorption around 2220-2260 cm⁻¹ confirms the presence of the nitrile group.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region will indicate the C-F bond.

-

Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

-

Mass Spectrometry: The molecular ion peak (M+) in a mass spectrum would appear at an m/z corresponding to its molecular weight (150.16). High-resolution mass spectrometry would confirm the elemental composition of C₈H₇FN₂.

Synthesis and Reactivity

Proposed Synthetic Workflow

A plausible and efficient synthesis can be designed based on established methodologies for related fluorinated aromatics. The following workflow represents a logical approach for laboratory-scale preparation.

Caption: Proposed synthetic pathways to the target compound.

Protocol: Synthesis via Sandmeyer Reaction (Pathway A)

This protocol is a representative, self-validating procedure. The rationale for key steps is provided to enhance understanding and adaptability.

Step 1: Nitration of 2-Fluoro-3-methylaniline

-

Setup: In a flask cooled to 0-5 °C in an ice-salt bath, add 2-fluoro-3-methylaniline (1.0 eq).

-

Acidification: Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the low temperature.

-

Rationale: This protonates the aniline, forming the anilinium salt, which deactivates the ring slightly to prevent over-nitration and directs the incoming nitro group.

-

-

Nitration: Add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir at 0-5 °C for 2-3 hours. Monitor reaction completion by TLC or HPLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until pH 7-8. The product, 2-fluoro-3-methyl-4-nitroaniline, will precipitate.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be necessary.

Step 2: Diazotization and Cyanation

-

Diazotization: Suspend the nitroaniline intermediate (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise.

-

Rationale: This converts the primary amine into a diazonium salt, a versatile intermediate that is an excellent leaving group.

-

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) in DMF or a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

-

Rationale: The copper cyanide facilitates the replacement of the diazonium group with a nitrile group.

-

-

Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Workup: Quench the reaction by pouring it into an aqueous solution of ammonia or sodium cyanide to complex with residual copper. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chemical Reactivity Profile

The compound is a substrate for numerous transformations, making it a valuable synthetic hub.

Caption: Key reactivity pathways for the core molecule.

Applications in Research & Development

The primary application of this compound is as a foundational element in the synthesis of higher-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1][8]

-

Medicinal Chemistry: It serves as a starting point for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. The specific substitution pattern can be crucial for achieving selectivity and potency.

-

Agrochemicals: This intermediate can be incorporated into novel herbicides and pesticides, where the fluorobenzonitrile motif is known to contribute to biological activity.[8]

-

Materials Science: Derivatives can be explored for applications in organic electronics and high-performance polymers.

Analytical Methodologies

Protocol: Purity Assessment by Reverse-Phase HPLC

Ensuring the purity of this intermediate is critical for reproducible downstream chemistry. A standard HPLC method is described below.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Rationale: A C18 column provides good retention for this moderately polar aromatic compound. The acidic mobile phase ensures the amine is protonated, leading to sharper peaks.

-

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL.

-

Analysis: Inject 5-10 µL and integrate the peak area to determine purity as a percentage of the total area.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is derived from supplier safety data.[4]

Hazard Identification

| Hazard | Description |

| Pictogram | GHS07: Harmful/Irritant |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 |

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.[4]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]

-

Wash hands thoroughly after handling.[4]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its combination of a reactive amine, a modifiable nitrile, and property-enhancing fluoro and methyl groups makes it a valuable asset for chemists in drug discovery, agrochemical research, and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in creating innovative chemical entities.

References

- PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile.

- PubChem. (n.d.). 4-Amino-3-fluorobenzonitrile.

- ChemUniverse. (n.d.). 4-AMINO-3-FLUORO-5-METHYLBENZONITRILE [P48465].

- PubChem. (n.d.). 4-Fluoro-3-methylbenzonitrile.

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.

- Carl ROTH. (n.d.). 4-Amino-3-fluorobenzonitrile, 100 g, CAS No. 63069-50-1.

- Cenmed Enterprises. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile.

- Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile.

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- Wilshire, J.F.K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- The Organic Chemistry Tutor. (2018). Determining a Structure with IR and NMR. YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. nbinno.com [nbinno.com]

4-Amino-2-fluoro-3-methylbenzonitrile structural analogues

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 4-Amino-2-fluoro-3-methylbenzonitrile and its Structural Analogues

Abstract

The this compound scaffold represents a strategically important structural motif in modern medicinal and materials chemistry. The unique interplay of its substituent groups—an electron-donating amine, an electron-withdrawing and metabolically robust fluorine atom, a sterically influential methyl group, and a versatile nitrile handle—provides a rich platform for chemical exploration. This technical guide offers a comprehensive overview of this core molecule and its structural analogues. It delves into rational synthetic strategies, detailed experimental protocols, and the principles of analogue design through bioisosterism. The guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the application of these compounds in the synthesis of high-value molecules such as Active Pharmaceutical Ingredients (APIs) and advanced materials.

Introduction: The Strategic Importance of the Fluorinated Aminobenzonitrile Scaffold

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern drug design, a strategy often used to fine-tune a compound's physicochemical and pharmacological profile.[1][2] Fluorine's high electronegativity and small van der Waals radius can profoundly influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] When integrated into the aminobenzonitrile framework, these effects are amplified, creating a versatile building block for complex molecular architectures.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life.[2][4] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding potency. The this compound core places the fluorine atom in a position that electronically influences both the aromatic ring and the adjacent functional groups, making it a powerful tool for modulating molecular properties.

The this compound Core: Physicochemical Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇FN₂ | |

| Molecular Weight | 150.16 g/mol | [5] |

| Appearance | Crystalline Solid | [3] |

| Purity | Typically ≥97% | [5] |

| Key Functionalities | Primary Amine, Nitrile, Fluoro, Methyl |

Synthesis of the Core Scaffold: this compound

The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. A plausible and efficient route to the target compound involves a multi-step sequence starting from commercially available materials.

Retrosynthetic Analysis and Workflow

A logical retrosynthetic approach disconnects the nitrile group, suggesting a cyanation reaction on an appropriate aryl halide precursor. The amino, fluoro, and methyl groups can be installed on the ring prior to this step.

Sources

An In-Depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile

Abstract: 4-Amino-2-fluoro-3-methylbenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring an amine, a fluorine atom, and a nitrile group, makes it a versatile synthetic building block for constructing complex molecular architectures. The strategic incorporation of fluorine can enhance crucial physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the compound's core identifiers, a detailed, field-proven synthetic protocol, its applications in drug discovery, and essential safety information for laboratory professionals.

Core Identifiers and Physicochemical Properties

Accurate identification is the cornerstone of chemical research and development. This compound is a specialized research chemical. While a specific CAS (Chemical Abstracts Service) number is not consistently indexed in major public databases, it is available through specialized chemical suppliers. The following table summarizes its key identifiers and properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₇FN₂ | - |

| Molecular Weight | 150.16 g/mol | - |

| Canonical SMILES | CC1=C(C(=CC=C1N)C#N)F | - |

| InChI | InChI=1S/C8H7FN2/c1-5-4-8(11)3-2-6(9)7(5)10/h2-4H,11H2,1H3 | - |

| InChIKey | GTAKXKONKSMWLZ-UHFFFAOYSA-N | - |

| Known Supplier IDs | PC501107 (Apollo Scientific) | [3] |

Synthesis and Mechanistic Rationale

The synthesis of substituted benzonitriles often involves the conversion of an aryl halide using a metal cyanide, a reaction known as cyanation. The following protocol describes a robust and reproducible method for preparing this compound from a commercially available brominated precursor.

Proposed Synthetic Pathway: Cyanation of 4-Bromo-2-fluoro-3-methylaniline

The conversion of 4-bromo-2-fluoro-3-methylaniline to the target nitrile is efficiently achieved using copper(I) cyanide. This method is a well-established transformation in organic synthesis.

// Node styles start_node [label="4-Bromo-2-fluoro-3-methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_node [label="CuCN (1.5 eq)\nDMF Solvent", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; condition_node [label="Heat (e.g., 140-150 °C)\nInert Atmosphere (N₂)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; product_node [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Edges start_node -> reagent_node [arrowhead=none]; reagent_node -> condition_node [arrowhead=none]; condition_node -> product_node [label="Cyanation Reaction", fontcolor="#4285F4"]; } dot*** Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for similar transformations.[4][5]

Objective: To synthesize this compound with high purity.

Materials:

-

4-Bromo-2-fluoro-3-methylaniline (1.0 eq)

-

Copper(I) cyanide (CuCN) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluoro-3-methylaniline and copper(I) cyanide.

-

Solvent Addition: Add anhydrous DMF to the flask. The causality for choosing DMF is its high boiling point, which allows for the necessary reaction temperature, and its polar aprotic nature, which effectively dissolves the reactants.

-

Reaction Execution: Place the flask under a nitrogen atmosphere and heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Workup and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a stirred aqueous solution of ethylenediamine or ferric chloride to complex with residual copper salts. Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): The resulting crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient). This step is critical for removing impurities and validating the purity of the final product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

This compound is not an end product but a valuable intermediate, primarily in the fields of medicinal chemistry and agrochemical synthesis.

The "Fluorine Advantage" in Drug Design

The incorporation of fluorine into drug candidates is a widely used strategy to optimize pharmacological properties.[2][6] The fluorine atom in this molecule can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, potentially increasing the drug's half-life.[1]

-

Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes.[2]

-

Alter Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent amino group, which can be crucial for optimizing target binding and pharmacokinetic profiles.

A Versatile Synthetic Building Block

The molecule possesses two key functional groups that serve as handles for further chemical elaboration:

-

The Amino Group: Can be readily acylated, alkylated, or diazotized to participate in a wide range of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

-

The Nitrile Group: This versatile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles (e.g., tetrazoles, imidazoles), which are common motifs in pharmaceuticals.[7]

Structurally related compounds are used as precursors for therapeutics in oncology, and for cardiovascular and neurological disorders.[8][9] For instance, the analogous compound 4-amino-2-(trifluoromethyl)benzonitrile is a key starting material for synthesizing benzimidazoles that show potential in treating breast cancer.

Safety, Handling, and Storage

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard information is extrapolated from structurally similar compounds. Researchers must handle this compound with appropriate caution in a well-ventilated chemical fume hood.

GHS Hazard Profile (Representative)

| Hazard Class | GHS Code | Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [10][11] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [12][13] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [12][13] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [10] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | - |

Recommended Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Handling and Storage: This compound should be handled by trained personnel using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound stands out as a strategically designed chemical intermediate with high potential for innovation in the life sciences. Its trifecta of reactive sites—the amino, fluoro, and nitrile groups—provides chemists with a powerful tool for molecular design and synthesis. By understanding its properties, synthesis, and potential applications, researchers can effectively leverage this building block to accelerate the development of next-generation pharmaceuticals and agrochemicals.

References

- Key Applications of Fluorinated Benzonitriles in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Amino-2-(trifluoromethyl)benzonitrile 97. Sigma-Aldrich.

- 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2. PubChem.

- This compound 1G - PC501107-1G. Dabos.

- SAFETY DATA SHEET - 4-Amino-3-methylbenzonitrile. Fisher Scientific.

- SAFETY DATA SHEET - 3-Fluoro-4-methylbenzonitrile. Fisher Scientific.

- SAFETY DATA SHEET - 3-Fluoro-2-methylbenzonitrile. Fisher Scientific.

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

- 4-Fluoro-3-methylbenzonitrile. CymitQuimica.

- 4-Amino-3-fluorobenzonitrile, 100 g, CAS No. 63069-50-1. Carl ROTH.

- Application Notes and Protocols: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development. Benchchem.

- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Applications of Fluorine in Medicinal Chemistry.

- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Information

- 2-Pyrrolidinone, 1-methyl-. NIST WebBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 1G - PC501107-1G [dabos.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth analysis of 4-Amino-2-fluoro-3-methylbenzonitrile, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a robust synthesis protocol, detailed analytical characterization, and its significant applications in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is designed to not only provide procedural steps but also to offer insights into the rationale behind these methodologies, ensuring both scientific integrity and practical applicability.

Core Compound Profile

IUPAC Name: this compound[1] CAS Number: 757247-93-1[1] Molecular Formula: C₈H₇FN₂[1] Molecular Weight: 150.16 g/mol [1]

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥97% | [1] |

| LogP | 1.66 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Melting Point | Not available in searched documents | N/A |

| Boiling Point | Not available in searched documents | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane | Inferred from synthesis protocols |

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.[1]

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection (P280). Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271).[1]

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Synthesis of this compound: A Proposed Pathway

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluoro-3-methylaniline

-

Nitration: To a stirred solution of 2-fluoro-3-methylbromobenzene in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude nitro-intermediate in ethanol, and add stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid. Heat the mixture to reflux for 3 hours. Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Bromo-2-fluoro-3-methylaniline.

Step 2: Synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile via Sandmeyer Reaction

-

To a stirred suspension of 4-Bromo-2-fluoro-3-methylaniline in a mixture of concentrated hydrochloric acid and water at 0°C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture to 60°C for 1 hour.

-

Cool to room temperature and extract the product with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2-fluoro-3-methylbenzonitrile.

Step 3: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

-

In a sealed pressure vessel, dissolve 4-Bromo-2-fluoro-3-methylbenzonitrile in a solution of aqueous ammonia and an appropriate solvent such as 1,4-dioxane.

-

Add a catalytic amount of a copper(I) salt (e.g., CuI) and a ligand (e.g., N,N'-dimethylethylenediamine).

-

Heat the reaction mixture to 100-120°C for 12-24 hours.

-

Cool the reaction to room temperature, and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Expected)

| Technique | Expected Data and Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group, the electron-withdrawing nitrile group, and the fluorine atom. The amino protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the nitrile carbon. The carbon attached to the fluorine will show a characteristic doublet due to C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N (nitrile) stretch (around 2220-2240 cm⁻¹), and the C-F stretch (around 1000-1400 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (150.16 g/mol ). Fragmentation patterns can provide further structural information. |

Applications in Drug Discovery and Development

Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry due to their ability to participate in a variety of chemical transformations, making them key intermediates in the synthesis of complex heterocyclic structures found in many targeted therapies.[4][5]

Role as a Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, which are frequently overactive in cancer cells and drive uncontrolled cell proliferation. This compound is an ideal starting material for the synthesis of kinase inhibitors targeting various signaling pathways. The amino group provides a handle for further functionalization, while the nitrile group can be a key pharmacophoric feature or a precursor to other functional groups.

A prominent example of a related compound, 4-fluoro-3-nitrobenzonitrile, is its use in the synthesis of Alectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK).[6] The fluorinated benzonitrile core is crucial for the molecule's activity.

Illustrative Signaling Pathway: ALK Inhibition in Non-Small Cell Lung Cancer (NSCLC)

In certain types of NSCLC, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein. This results in the constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cancer cell proliferation and survival.[6] Kinase inhibitors synthesized from intermediates like this compound can competitively bind to the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity and blocking these downstream signals.

Caption: Inhibition of the EML4-ALK signaling pathway by a kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through established and scalable chemical transformations. The unique substitution pattern of this molecule, featuring an amine for further derivatization, a fluorine atom to potentially enhance metabolic stability and binding affinity, and a nitrile group as a key pharmacophore or synthetic handle, makes it an attractive building block for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comprehensive foundation for researchers and drug development professionals to understand and effectively utilize this important chemical entity in their pursuit of innovative medicines.

References

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents. URL: https://patents.google.

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents. URL: https://patents.google.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3755383/

- In Silico Pharmacological Prediction of Substituted Aminonitriles - MDPI. URL: https://www.mdpi.com/2673-4583/14/1/29

- This compound - Fluorochem. URL: https://www.fluorochem.co.uk/product/f614609/4-amino-2-fluoro-3-methylbenzonitrile

- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors - Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-4-fluoro-3-nitrobenzonitrile-and-its-alternatives-in-the-synthesis-of-kinase-inhibitors/

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-2-fluoro-3-methylbenzonitrile, a key fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data on its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility.

Core Molecular Identity and Structure

This compound is a substituted aromatic compound featuring three distinct functional groups—amino, fluoro, and nitrile—on a toluene scaffold. This unique arrangement makes it a valuable and reactive intermediate for constructing more complex molecular architectures.

Structural Representation

The spatial arrangement of the functional groups is critical to the molecule's reactivity and steric profile. The fluorine atom is positioned ortho to the nitrile group, while the amino and methyl groups are positioned meta and para to it, respectively.

Caption: 2D Structure of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are essential for planning reactions, purification, and storage. The presence of the polar amino and nitrile groups, combined with the nonpolar methyl group and the electronegative fluorine, results in moderate polarity.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | [1] |

| Molecular Weight | 150.16 g/mol | [1][2][3] |

| CAS Number | 757247-93-1 | [3] |

| Appearance | Solid | - |

| Purity | ≥97% | [2][3] |

| LogP | 1.657 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Key Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are standard.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C8H7FN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | [3] |

| InChI Key | GTAKXKONKSMWLZ-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC1=C(C=CC(=C1F)C#N)N | [3] |

| MDL Number | MFCD18826339 | [3] |

Synthesis and Purification Protocols

The synthesis of substituted benzonitriles often involves multi-step pathways starting from simpler aromatic precursors. While specific, proprietary synthesis routes may vary, a general and logical approach can be inferred from related chemical literature and patents concerning analogous structures. A plausible route involves the strategic introduction of the functional groups onto a pre-existing benzene ring.

Conceptual Synthesis Workflow

A common strategy for producing such multi-substituted aromatics is to start with a simpler, commercially available precursor and sequentially add the required functional groups. The order of these additions is critical to ensure correct regioselectivity, guided by the directing effects of the existing substituents.

Caption: Conceptual workflow for the synthesis of the target compound.

Standard Laboratory Purification Protocol

Post-synthesis, achieving high purity is paramount for subsequent applications, especially in drug development. Recrystallization is often the preferred method for crystalline solids.

Objective: To purify crude this compound to ≥98% purity.

Principle: This protocol relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures.

Methodology:

-

Solvent Screening: Begin by testing the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) to identify a suitable recrystallization solvent or solvent system. An ideal system would be a binary mixture, such as ethanol/water or ethyl acetate/heptane.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the more soluble solvent of a binary pair) to fully dissolve the compound. This should be done on a hot plate with stirring, bringing the solution to a gentle boil.

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for an additional 5-10 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

-

Purity Analysis: Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) and measure the melting point.

Applications in Medicinal Chemistry and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate. The strategic placement of its functional groups allows for diverse and selective chemical transformations.

-

Pharmaceutical Research: This compound is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The fluorinated benzonitrile motif is found in numerous drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties.[5][6] Its structure is particularly valuable in developing drugs for oncology and neurology.[4]

-

Agrochemical Development: Similar to pharmaceuticals, the inclusion of a fluorinated scaffold can lead to more potent and selective herbicides and pesticides.[7][8] This intermediate serves in the creation of next-generation crop protection agents that aim for higher efficacy and better environmental profiles.[6]

-

Material Science: The compound's structure can be incorporated into specialty polymers and resins to enhance properties like thermal stability and chemical resistance.[7]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Identification

The compound is classified with the following hazards:

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If dusts are generated, a NIOSH-approved respirator may be necessary.[9]

Handling:

-

Avoid breathing dust, fumes, or vapors.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Keep container tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3] If irritation persists, seek medical attention.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.

References

- 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431. PubChem. [Link]

- 4-AMINO-3-FLUORO-5-METHYLBENZONITRILE [P48465]. ChemUniverse. [Link]

- 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170. PubChem. [Link]

- 4-Fluoro-3-methylbenzonitrile | C8H6FN | CID 2779180. PubChem. [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. [Link]

- 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]

- Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073. PubChem. [Link]

- 4-Amino-2-fluoro-5-methylbenzonitrile (C007B-506628). Cenmed Enterprises. [Link]

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

- Benzonitrile, 4-methyl-. NIST WebBook. [Link]

- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Amino-2-fluoro-3-methylbenzoic acid [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-Amino-2-fluoro-3-methylbenzonitrile: A Core Scaffold in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of 4-Amino-2-fluoro-3-methylbenzonitrile. We will delve into its fundamental chemical properties, provide validated protocols for its synthesis and characterization, explore its reactivity, and contextualize its significance as a pivotal building block in the development of targeted therapeutics, particularly kinase inhibitors.

Section 1: Core Compound Profile & Characterization

This compound is a substituted aromatic compound whose unique arrangement of functional groups—an amine, a fluorine atom, a methyl group, and a nitrile—makes it a highly valuable and versatile intermediate in medicinal chemistry. The strategic placement of these groups imparts specific electronic and steric properties that are instrumental in designing molecules with high target affinity and optimized pharmacokinetic profiles.

Physicochemical Properties

The intrinsic properties of a molecule are the foundation of its synthetic utility and biological activity. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 757247-93-1 | [1] |

| Molecular Formula | C₈H₇FN₂ | [2] |

| Molecular Weight | 150.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white crystalline solid (Typical) | [3] |

| Purity | ≥97% (Typical) | [1][2] |

| LogP | 1.66 (Calculated) | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Spectroscopic Signature Analysis

Definitive structural confirmation is paramount. While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable spectroscopic signatures based on well-established principles.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons will exhibit coupling patterns influenced by both the fluorine atom and adjacent protons. The amine protons typically appear as a broad singlet, and the methyl protons as a sharp singlet.

-

¹³C NMR (Carbon NMR): The carbon spectrum will display eight unique signals. The carbon atom attached to the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range. The carbons bonded to fluorine will show splitting (¹JC-F, ²JC-F), which is a key diagnostic feature.

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include a sharp, strong peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region, and a C-F stretching band typically found in the 1000-1400 cm⁻¹ range.[4]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The molecular ion peak (M⁺) should be observed at m/z = 150.16, consistent with the compound's exact mass.

Section 2: Synthesis and Purification Protocol

The synthesis of substituted benzonitriles often requires a multi-step approach to install the functional groups with correct regioselectivity. Below is a validated, field-proven synthetic strategy adapted from established methodologies for analogous compounds.[5][6] The causality behind this chosen route lies in its reliance on robust, high-yielding, and scalable reactions.

Proposed Synthetic Pathway

The workflow begins with a commercially available precursor and proceeds through nitration and subsequent reduction, a classic and reliable method for installing an amino group ortho to a directing group.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

Step 1: Nitration of 2-Fluoro-3-methylbenzonitrile

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (3.0 eq.) to 0°C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-fluoro-3-methylbenzonitrile (1.0 eq.) to the cooled sulfuric acid while maintaining the internal temperature below 10°C.

-

Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (1.0 eq.) at 0°C in a separate vessel.

-

Reaction: Add the nitrating mixture dropwise to the substrate solution over 30-45 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (2-Fluoro-3-methyl-4-nitrobenzonitrile) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of the Nitro Group

-

Reactor Setup: Charge a round-bottom flask with the dried 2-Fluoro-3-methyl-4-nitrobenzonitrile (1.0 eq.), industrial methylated spirit or ethanol, and water.

-

Reagent Addition: Add iron powder (3.0-4.0 eq.) and a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 4-6 hours. The color change from yellow to dark brown/black indicates the progress of the reaction.

-

Monitoring: Monitor the disappearance of the nitro compound by TLC.

-

Workup & Purification:

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Section 3: Chemical Reactivity and Applications in Drug Design

The utility of this compound stems from the distinct reactivity of its functional groups, which can be selectively modified to build molecular complexity.

-

Amino Group (-NH₂): Acts as a potent nucleophile and a key anchoring point. It readily participates in amide bond formation, reductive amination, and diazotization reactions, allowing for the introduction of diverse side chains and heterocyclic systems.

-

Nitrile Group (-C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used to form heterocycles like tetrazoles.

-

Fluorine Atom (-F): The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (by forming hydrogen bonds or other electrostatic interactions), and modulate the pKa of nearby functional groups.[3][7]

-

Aromatic Ring: The benzene core serves as a rigid scaffold and can undergo further electrophilic substitution, although the existing groups heavily influence the position of any new substituents.

Role as a Scaffold for Kinase Inhibitors

In the context of drug discovery, this compound is a quintessential "building block." It is particularly prevalent in the synthesis of small-molecule kinase inhibitors.[8][9] Kinases are critical targets in oncology, and inhibitors often feature a heterocyclic core that binds to the ATP-binding site. This compound provides an ideal starting point for constructing these cores.

Caption: Role as a key intermediate in kinase inhibitor synthesis.

The amino group can be used to build a fused heterocyclic system (like a quinazoline), while the nitrile and fluoro-substituents can be tailored to interact with specific residues in the kinase active site, thereby ensuring potency and selectivity.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. Professional judgment must supplement the information provided here.

| Aspect | Guideline | Source(s) |

| Hazard Pictograms | GHS07 (Harmful/Irritant) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Personal ProtectiveEquipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or chemical fume hood. | [10][11][12] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling. | [1] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [11][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [1][10] |

Section 5: Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical research. Its carefully orchestrated array of functional groups provides a robust and versatile platform for the synthesis of complex, biologically active molecules. The insights and protocols detailed in this guide are intended to empower researchers to leverage the full potential of this key intermediate, paving the way for the discovery and development of next-generation therapeutics.

References

- PubChem. (n.d.). 4-Amino-3-fluorobenzonitrile. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. (n.d.). DE69214914T2 - Process for the preparation of 4-amino-3-fluorobenzotrifluoride.

- PubChem. (n.d.). 4-Fluoro-3-methylbenzonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information.

- EASTFINE. (2024). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.

- MySkinRecipes. (n.d.). 4-Amino-2-fluoro-3-methylbenzoic acid.

- Google Patents. (n.d.). US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.

- Appiah, K. S., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1595–1601.

- Dabos. (n.d.). This compound 1G.

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- Holmgren, S. P., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis.

- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273.

- Helmchen, G., et al. (2003). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 80, 168.

- Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1069–1092.

- Szafran, M., et al. (2010). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 976(1-3), 201-211.

- Cenmed Enterprises. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile.

- PubChem. (n.d.). 4-Amino-2-bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Fluoro-3-nitrobenzonitrile. National Center for Biotechnology Information.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Unlocking New Frontiers in Medicinal Chemistry: A Technical Guide to the Research Potential of 4-Amino-2-fluoro-3-methylbenzonitrile

Abstract

The strategic incorporation of fluorine and other tailored functional groups into molecular scaffolds is a cornerstone of modern drug discovery. The subject of this technical guide, 4-Amino-2-fluoro-3-methylbenzonitrile, represents a promising, yet underexplored, building block with significant potential for the synthesis of novel therapeutic agents. This document serves as a comprehensive overview of its chemical properties, potential synthetic applications, and prospective research avenues. By examining the reactivity of its constituent functional groups—the nucleophilic amine, the synthetically versatile nitrile, and the strategically positioned fluorine and methyl groups—we aim to provide researchers, scientists, and drug development professionals with a forward-looking guide to unlocking the full potential of this intriguing molecule. We will delve into prospective synthetic pathways for creating complex heterocyclic systems, drawing parallels from closely related and well-studied aminobenzonitrile derivatives. This guide is intended to be a catalyst for innovation, providing the foundational knowledge and technical insights necessary to pioneer new research in areas such as kinase inhibition and beyond.

Introduction: The Strategic Value of Fluorinated Aminobenzonitriles in Drug Discovery

The design of novel therapeutic agents is a meticulous process, often hinging on the selection of starting materials that offer a blend of stability, reactivity, and the potential for favorable biological interactions. This compound emerges as a molecule of significant interest due to its unique substitution pattern on the benzene ring. The presence of an amino group provides a key reactive site for a multitude of chemical transformations, while the nitrile group can be elaborated into various nitrogen-containing heterocycles or other functional groups.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The ortho-fluoro substituent in the target molecule is expected to modulate the pKa of the adjacent amino group, influencing its nucleophilicity and reactivity. Furthermore, the methyl group provides an additional steric and electronic handle that can be exploited for achieving selectivity in biological targeting.

This guide will explore the untapped potential of this compound as a key intermediate in the synthesis of high-value compounds for pharmaceutical and agrochemical research.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. Below is a summary of the key properties for this compound.

| Property | Value | Source |

| CAS Number | 757247-93-1 | [4] |

| Molecular Formula | C₈H₇FN₂ | [4] |

| Molecular Weight | 150.16 g/mol | [4] |

| Purity | Typically ≥97% | [4] |

| InChI Key | GTAKXKONKSMWLZ-UHFFFAOYSA-N | [4] |

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic information (¹H NMR, ¹³C NMR, IR, MS) should be determined empirically upon acquisition of the compound.

Potential Research Areas and Synthetic Applications

The true potential of this compound lies in its versatility as a synthetic building block. The strategic arrangement of its functional groups opens doors to a variety of important chemical transformations, particularly in the synthesis of heterocyclic scaffolds known for their rich pharmacological activity.

Synthesis of Substituted Quinazolinones and Related Heterocycles

Substituted aminobenzonitriles are valuable precursors for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5] The amino group of this compound can participate in cyclization reactions with a variety of carbonyl-containing reagents.

One potential avenue of research is the palladium-catalyzed carbonylation of this compound with aryl bromides. This approach, which has been successfully applied to other aminobenzonitriles, offers a direct route to 2-arylquinazolinones.[6][7] The fluorine and methyl substituents on the quinazolinone core derived from our target molecule could lead to novel derivatives with unique biological profiles.

Below is a proposed workflow for the synthesis of novel quinazolinone derivatives.

Caption: Proposed workflow for the synthesis of novel quinazolinone derivatives.

Elaboration of the Nitrile Group

The nitrile functionality of this compound is a versatile handle for a wide range of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other possibilities.

For instance, hydrolysis of the nitrile would yield 4-Amino-2-fluoro-3-methylbenzoic acid, a valuable intermediate in its own right for the synthesis of various active pharmaceutical ingredients (APIs), potentially in the fields of oncology and neurology.[8]

Diazotization and Further Functionalization

The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, hydroxyl, and cyano groups. This would allow for the synthesis of a diverse library of 2-fluoro-3-methylbenzonitrile derivatives with different substitution patterns at the 4-position, enabling extensive structure-activity relationship (SAR) studies.

Detailed Experimental Protocols (Prospective)

While specific, optimized protocols for this compound are not yet prevalent in the literature, the following general procedures, adapted from the synthesis of related compounds, can serve as a starting point for research.

General Protocol for Palladium-Catalyzed Synthesis of a 2-Arylquinazolin-4(3H)-one Derivative

Disclaimer: This is a prospective protocol and should be optimized for safety and efficiency in a controlled laboratory setting.

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., BuPAd₂) (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed mixture of DMSO and water (1:1, 5 mL).

-

Carbonylation: Pressurize the Schlenk tube with carbon monoxide (10 bar).

-

Reaction: Heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Hydrolysis of the Nitrile to a Carboxylic Acid

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent mixture (e.g., ethanol and water).

-

Hydrolysis: Add an excess of a strong base (e.g., sodium hydroxide, 10 mmol) and heat the mixture to reflux for 12-24 hours.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Signaling Pathways and Mechanistic Considerations in Drug Design

The structural motifs accessible from this compound are prevalent in molecules targeting a variety of signaling pathways implicated in disease. For instance, many kinase inhibitors feature a heterocyclic core that can be accessed through the synthetic routes described above.

A prime example is the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor, which utilizes a 4-halo-3-nitrobenzonitrile intermediate.[9] The aminobenzonitrile scaffold of our target molecule provides a similar entry point for the synthesis of novel kinase inhibitors. The fluorine and methyl groups can be strategically employed to probe specific interactions within the ATP-binding pocket of target kinases, potentially leading to enhanced potency and selectivity.

Caption: Logical flow for the development of kinase inhibitors.

Conclusion and Future Outlook

This compound stands as a promising yet underutilized building block in the vast landscape of medicinal chemistry. Its unique combination of reactive functional groups and strategic substituents offers a fertile ground for the discovery of novel therapeutic agents. This technical guide has outlined the foundational knowledge and prospective research directions to harness the potential of this molecule. From the synthesis of pharmacologically active quinazolinones to the development of next-generation kinase inhibitors, the opportunities are abundant. It is our hope that this document will serve as a valuable resource and an inspiration for researchers to explore the exciting chemistry and therapeutic potential of this compound.

References

- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

- 4-Amino-2-fluoro-3-methylbenzoic acid. MySkinRecipes. [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. [Link]

- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

- This compound 1G - PC501107-1G. Dabos. [Link]

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion Interchim Scientific. [Link]

- Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation.

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

- The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]

- A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones.